molecular formula C15H20N6O B12179050 1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-imidazol-2-yl)piperidine-3-carboxamide

1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-imidazol-2-yl)piperidine-3-carboxamide

Cat. No.: B12179050
M. Wt: 300.36 g/mol
InChI Key: WYSCZMJYFLAPRP-UHFFFAOYSA-N
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Description

1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-imidazol-2-yl)piperidine-3-carboxamide is a heterocyclic organic compound featuring a piperidine core substituted with a 4,6-dimethylpyrimidin-2-yl group and an N-linked 1H-imidazol-2-yl carboxamide moiety. Its structural complexity arises from the integration of three distinct ring systems: a pyrimidine, an imidazole, and a piperidine.

The crystal structure of this compound, if determined, would likely employ tools like the SHELX program suite, which is widely used for small-molecule crystallographic refinement and structure solution . SHELXL, in particular, is renowned for its precision in refining bond lengths, angles, and displacement parameters, which are critical for understanding molecular geometry and intermolecular interactions.

Properties

Molecular Formula

C15H20N6O

Molecular Weight

300.36 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-imidazol-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C15H20N6O/c1-10-8-11(2)19-15(18-10)21-7-3-4-12(9-21)13(22)20-14-16-5-6-17-14/h5-6,8,12H,3-4,7,9H2,1-2H3,(H2,16,17,20,22)

InChI Key

WYSCZMJYFLAPRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=NC=CN3)C

Origin of Product

United States

Comparison with Similar Compounds

Pyrimidine-Imidazole Hybrids

For example:

  • Analogues with substituted pyrimidines : Methyl groups at the 4 and 6 positions (as in the target compound) may enhance lipophilicity compared to unsubstituted pyrimidines.
  • Piperidine-linked carboxamides: The piperidine ring’s chair conformation could influence solubility and bioavailability relative to non-cyclic or alternative heterocycles (e.g., pyrrolidine).

Piperidine Derivatives

Piperidine-based compounds often exhibit distinct conformational preferences. Substituents on the piperidine ring (e.g., carboxamide groups) can affect ring puckering and intermolecular interactions.

Hypothetical Crystallographic Comparison

Using SHELX-refined structural data, the following parameters could be compared if experimental data were available:

Parameter 1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-imidazol-2-yl)piperidine-3-carboxamide Hypothetical Analogues
Bond Length (C-N, pyrimidine) ~1.34 Å (expected) 1.32–1.36 Å (typical range)
Piperidine Puckering Chair conformation (common) Boat or twist-boat (less stable)
Intermolecular H-bonds Likely between imidazole NH and pyrimidine N Varies with substituents

Challenges in Comparison

The lack of specific data on similar compounds in the provided evidence precludes a detailed comparison. Structural refinements using SHELX programs are foundational but must be supplemented with functional assays (e.g., binding affinity, solubility) to contextualize differences.

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